(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Overview
Description
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is a chemical compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thienopyridine core. The final step involves the reduction of the carbonyl group to yield the methanol derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and reduction reactions .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets. For example, in the context of its potential therapeutic effects, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine prodrug used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity.
Ticlopidine: A thienopyridine used to reduce the risk of stroke.
Uniqueness
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is unique due to its specific structural features and the presence of the methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFAMFNFIYCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228555 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-25-1 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194375-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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